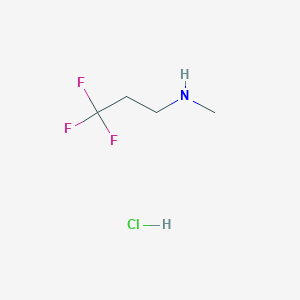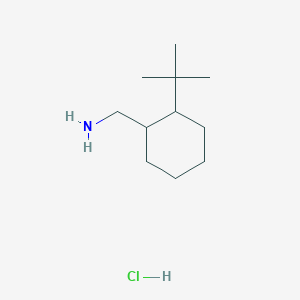![molecular formula C14H23N3O4 B1522210 3-[2,3-双(叔丁氧羰基)胍基]丙炔 CAS No. 312760-07-9](/img/structure/B1522210.png)
3-[2,3-双(叔丁氧羰基)胍基]丙炔
描述
3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne is a research chemical with the CAS number 312760-07-9 . It has the molecular formula C14H23N3O4 and a molecular weight of 297.35 g/mol . It is a small molecule that has been studied extensively due to its potential applications in a variety of scientific fields.
Molecular Structure Analysis
The molecular structure of 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne can be represented by the SMILES string:CC(C)(C)OC(=O)NC(=NCC#C)NC(=O)OC(C)(C)C . Physical And Chemical Properties Analysis
3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne is a solid at 20°C . It has a molecular weight of 297.35 g/mol .科学研究应用
合成和化学反应
- 已经开发出一种优化的方法来合成 2-[2,3-双(叔丁氧羰基)胍基]乙胺,这是一种与 3-[2,3-双(叔丁氧羰基)胍基]丙炔相关的化合物。该方法具有可扩展性和高产率,表明在合成类似化合物中具有潜在应用 (Hickey 等,2012)。
配位化学
- 对双(胍)配体的研究,其中包括与 3-[2,3-双(叔丁氧羰基)胍基]丙炔相似的结构,导致开发出新型的双(胍)铜(i)化合物。这些化合物是仿生配位化学的一部分,表明在模拟生物系统和过程中具有潜在应用 (Herres-Pawlis 等,2005)。
有机合成
- 手性双(胍基)亚氨基膦,一种与 3-[2,3-双(叔丁氧羰基)胍基]丙炔在结构上相关的化合物,已被用于催化对映选择性加成反应,证明了其在为有机合成创造光学活性化合物中的用途 (Kondoh 等,2015)。
胍形成
- 在氯化汞存在下涉及 N,N'-二-(叔丁氧羰基)硫脲的方法为双-Boc 保护的胍形成提供了一种有效的方法。该方法可以应用于 3-[2,3-双(叔丁氧羰基)胍基]丙炔等化合物 (Kim 和 Qian,1993)。
属性
IUPAC Name |
tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-prop-2-ynylcarbamimidoyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4/c1-8-9-15-10(16-11(18)20-13(2,3)4)17-12(19)21-14(5,6)7/h1H,9H2,2-7H3,(H2,15,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWJOFVUDUOOPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCC#C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B1522127.png)
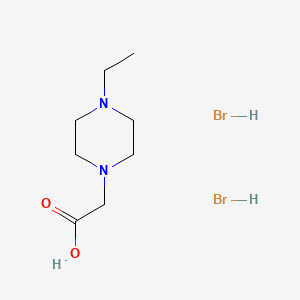
![6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1522132.png)
![2,2,2-trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate](/img/structure/B1522133.png)
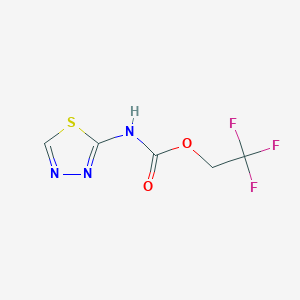
![4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride](/img/structure/B1522135.png)
![2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide hydrochloride](/img/structure/B1522137.png)
![Octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B1522138.png)
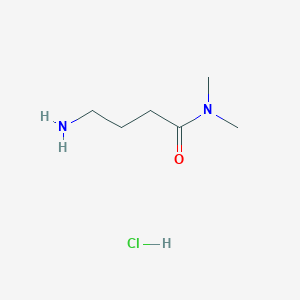
![Ethyl 2-[tert-butyl(2-cyanoethyl)amino]acetate](/img/structure/B1522141.png)
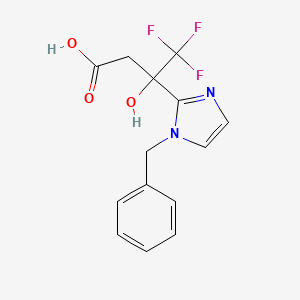
![1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B1522146.png)
